N-(4-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-4-(trifluoromethyl)benzamide
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Overview
Description
N-(4-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-4-(trifluoromethyl)benzamide is a complex organic compound that features a pyrimidine ring substituted with a pyrrolidine moiety, an aniline derivative, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-4-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting N-(4,4-diethoxybutyl)pyrimidin-2-amine with heteroaromatic C-nucleophiles in the presence of trifluoroacetic acid.
Substitution with Pyrrolidine: The pyrimidine ring is then substituted with pyrrolidine through a reaction with 2-chloropyrimidine.
Coupling with Aniline Derivative: The resulting pyrimidine derivative is coupled with an aniline derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine and aniline moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
N-(4-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-4-(trifluoromethyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and biological activity.
Biological Research: It is used in studies involving enzyme inhibition, receptor modulation, and other biological pathways.
Industrial Applications: The compound’s properties make it suitable for use in various industrial processes, including the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(4-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound can act as an antagonist or modulator of various receptors and enzymes, influencing biological pathways such as signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives and pyrrolidine-containing molecules, such as:
- 2-(pyrrolidin-1-yl)pyrimidines
- N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives
Uniqueness
N-(4-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-4-(trifluoromethyl)benzamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C23H22F3N5O |
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Molecular Weight |
441.4 g/mol |
IUPAC Name |
N-[4-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C23H22F3N5O/c1-15-14-20(30-22(27-15)31-12-2-3-13-31)28-18-8-10-19(11-9-18)29-21(32)16-4-6-17(7-5-16)23(24,25)26/h4-11,14H,2-3,12-13H2,1H3,(H,29,32)(H,27,28,30) |
InChI Key |
GHUKSWGCLDXZPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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